Cas no 1119899-35-2 ((6-Cyanobenzo[b]thiophen-2-yl)boronic acid)

(6-Cyanobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative featuring a benzo[b]thiophene core substituted with a cyano group at the 6-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures with high selectivity and efficiency. The electron-withdrawing cyano group enhances reactivity while maintaining stability under typical coupling conditions. Its well-defined structure and purity make it suitable for pharmaceutical and materials science applications, particularly in constructing heterocyclic frameworks. The boronic acid moiety ensures compatibility with a wide range of aryl halides, offering synthetic flexibility. Proper handling under inert conditions is recommended to preserve its reactivity.
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid structure
1119899-35-2 structure
Product Name:(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
CAS No:1119899-35-2
MF:C9H6BNO2S
MW:203.025440692902
CID:842615
PubChem ID:53486823
Update Time:2025-05-23

(6-Cyanobenzo[b]thiophen-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Cyanobenzo[b]thiophen-2-yl)boronic acid
    • (6-Cyano-1-benzothiophen-2-yl)boronic acid
    • 6-cyanobenzothiophene-2-boronic acid
    • Boronic acid, B-(6-cyanobenzo[b]thien-2-yl)-
    • 6-cyanobenzo[b]thiophen-2-yl-2-boronic acid
    • 6-cyanobenzo[b]thiophen-2-ylboronic acid
    • 6-cyanobenzo[b]thiophene-2-boronic acid
    • 6-cyano-benzothiophene-2-boronic acid
    • AK127369
    • KB-208967
    • SureCN1612576
    • DB-369258
    • CS-0441206
    • 1119899-35-2
    • DTXSID80705147
    • SCHEMBL1612576
    • MDL: MFCD16877456
    • Inchi: 1S/C9H6BNO2S/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4,12-13H
    • InChI Key: MMTVJXZMQSZYDX-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CC2C=CC(C#N)=CC1=2

Computed Properties

  • Exact Mass: 203.0212298g/mol
  • Monoisotopic Mass: 203.0212298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.5Ų

(6-Cyanobenzo[b]thiophen-2-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169004933-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 95%
1g
$678.24 2023-09-04
Chemenu
CM136271-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 95 %
1g
$628 2021-08-05
Ambeed
A336783-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 95+%
1g
$628.0 2024-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD249160-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 95+%
1g
¥4396.0 2022-03-01
Chemenu
CM136271-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 95%+
1g
$*** 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511873-1g
(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
1119899-35-2 98%
1g
¥5978.00 2024-08-09

(6-Cyanobenzo[b]thiophen-2-yl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1119899-35-2)(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
Order Number:A894668
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):565.0
Email:sales@amadischem.com

Additional information on (6-Cyanobenzo[b]thiophen-2-yl)boronic acid

(6-Cyanobenzo[b]thiophen-2-yl)boronic Acid: A Comprehensive Overview

(6-Cyanobenzo[b]thiophen-2-yl)boronic acid, identified by the CAS number 1119899-35-2, is a significant compound in the field of organic synthesis and materials science. This compound, belonging to the class of boronic acids, has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and advanced materials. The molecule consists of a benzo[b]thiophene ring system substituted with a cyano group at the 6-position and a boronic acid group at the 2-position, making it a versatile building block for various chemical transformations.

The synthesis of (6-Cyanobenzo[b]thiophen-2-yl)boronic acid typically involves multi-step processes that leverage modern organic chemistry techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the preparation of this compound, aligning with the growing demand for sustainable chemical processes.

One of the most notable applications of (6-Cyanobenzo[b]thiophen-2-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of biaryl structures, which are critical components in pharmaceuticals and agrochemicals. Recent studies have demonstrated that this compound can serve as an effective precursor for constructing heterocyclic frameworks with enhanced electronic properties, making it valuable in the development of new drug candidates.

In addition to its role in organic synthesis, (6-Cyanobenzo[b]thiophen-2-yl)boronic acid has shown promise in materials science. Its ability to form stable coordination complexes has been explored for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into polymer blends has also been investigated to improve mechanical and thermal stability, opening avenues for its use in high-performance polymers.

The structural uniqueness of (6-Cyanobenzo[b]thiophen-2-yl)boronic acid lies in its benzo[b]thiophene core, which exhibits aromaticity and conjugation. The cyano group at the 6-position introduces electron-withdrawing effects, influencing the electronic properties of the molecule. This feature is particularly advantageous in designing compounds with tailored electronic characteristics for specific applications. Recent computational studies have provided deeper insights into the molecular orbitals and reactivity patterns of this compound, further enhancing its utility in both academic and industrial settings.

From an environmental standpoint, researchers have focused on developing eco-friendly synthetic routes for (6-Cyanobenzo[b]thiophen-2-yl)boronic acid. The use of renewable feedstocks and catalytic systems has been prioritized to minimize waste generation and reduce carbon footprints. These efforts align with global initiatives aimed at promoting green chemistry principles across various industries.

In conclusion, (6-Cyanobenzo[b]thiophen-2-yl)boronic acid (CAS No. 1119899-35-2) stands as a pivotal compound with diverse applications spanning organic synthesis, materials science, and drug discovery. Its unique structural features and versatile reactivity make it an indispensable tool for chemists seeking innovative solutions in these fields. As research continues to uncover new potentials for this compound, its role in advancing scientific frontiers is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1119899-35-2)(6-Cyanobenzo[b]thiophen-2-yl)boronic acid
A894668
Purity:99%
Quantity:1g
Price ($):565.0
Email